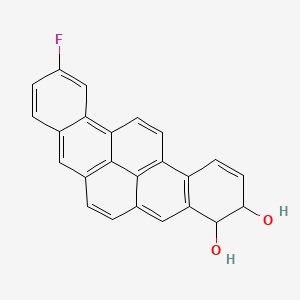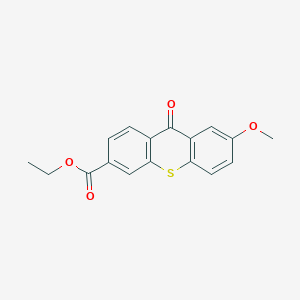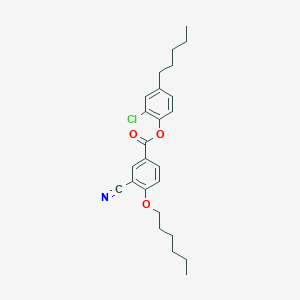
Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, which are known for their stability and diverse chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- typically involves multi-step organic reactions. The initial steps often include the formation of the core pentaphene structure through cyclization reactions. Subsequent steps involve the introduction of hydroxyl and fluoro groups at specific positions on the pentaphene ring. These reactions generally require controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the necessary scale and purity for industrial applications.
化学反应分析
Types of Reactions
Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents under UV light or in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully saturated hydrocarbons.
科学研究应用
Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism by which Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. Additionally, its ability to intercalate into DNA can affect gene expression and cellular function.
相似化合物的比较
Similar Compounds
Dibenzo[a,i]pyrene: Another member of the PAH family with similar structural features.
Benzo[a]pyrene: Known for its carcinogenic properties and studied extensively for its environmental impact.
Chrysene: A simpler PAH with fewer rings but similar chemical reactivity.
Uniqueness
Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- is unique due to the presence of both hydroxyl and fluoro groups, which confer distinct chemical and biological properties
属性
| 80115-70-4 | |
分子式 |
C24H15FO2 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
17-fluorohexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2(7),3,8,10,12(24),13,15,17,19,21-undecaene-5,6-diol |
InChI |
InChI=1S/C24H15FO2/c25-15-4-3-12-9-13-1-2-14-10-20-16(7-8-21(26)24(20)27)17-5-6-18(19(12)11-15)22(13)23(14)17/h1-11,21,24,26-27H |
InChI 键 |
QWHHSTMGUGNJTH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C3C=CC4=C5C3=C2C=CC5=C6C=C(C=CC6=C4)F)C(C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
![2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435166.png)


